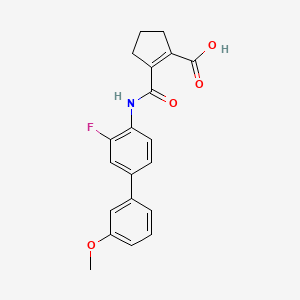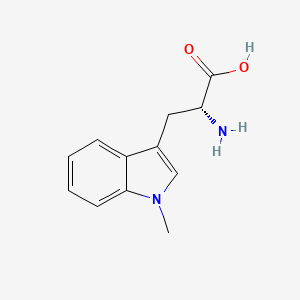
Msx-122
Vue d'ensemble
Description
MSX-122 is an orally available small molecule that targets CXCR4 . It has been used in trials studying the treatment of solid tumors . It has shown potent inhibition of the CXCR4/CXCL12 interaction and has demonstrated good tolerability in mice, rats, and monkeys at doses up to 600 mg/kg . MSX-122 has anti-inflammatory and anti-metastatic activity .
Molecular Structure Analysis
The molecular formula of MSX-122 is C16H16N6 . The average mass is 292.338 Da and the monoisotopic mass is 292.143646 Da .Physical And Chemical Properties Analysis
MSX-122 is a solid substance . Its molecular weight is 292.34 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources retrieved.Applications De Recherche Scientifique
Inhibition of Primary Tumor Growth
MSX-122 has been shown to inhibit primary tumor growth in an orthotopic mouse model of lung cancer . It blocks the CXCR4/CXCL12 interaction, which plays a critical role in metastatic progression . This interaction allows for the homing of cancerous cells to distant organ sites, such as the lungs, bone, and liver, which contain high levels of CXCL12 .
Improvement of Chemotherapy Effects
MSX-122 can improve the effects of chemotherapy. For instance, it has been shown to increase the effects of paclitaxel, a chemotherapy drug, in treating lung cancer . By blocking CXCR4 signaling, it can sensitize tumor cells to conventional chemotherapy .
Blocking Cancer Metastasis
MSX-122 is a highly effective agent for blocking cancer metastasis . It antagonizes CXCR4, thereby inhibiting the spread of cancer cells to the lungs and bones .
Inhibition of Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels that tumors need to grow, can be inhibited by MSX-122 . This makes it a promising agent for cancer treatment .
Promotion of Leukocytosis
MSX-122 promotes leukocytosis, an increase in the number of white blood cells, in monkeys . This is an expected pharmacodynamic response from CXCR4 inhibition and has been reported for other CXCR4 antagonists .
Enhancement of Stem Cell Mobilization
CXCR4 antagonism, such as that provided by MSX-122, has been used clinically to enhance stem cell mobilization in autologous transplant procedures . This makes MSX-122 potentially useful in regenerative medicine .
Mécanisme D'action
Target of Action
MSX-122 is a specific small-molecule antagonist of CXCR4/CXCL12 . CXCR4, a G-protein-coupled receptor (GPCR), has one identified natural ligand termed stromal-derived factor-1 (SDF-1 or CXCL12) . CXCR4 is expressed by tumor cells in blood malignancies and solid tumors .
Mode of Action
MSX-122 acts as a partial antagonist of CXCR4, inhibiting CXCR4/CXCL12 actions . The ligation of SDF-1 to CXCR4 initiates several intracellular signaling pathways, regulating cell proliferation, survival, chemotaxis, migration, angiogenesis, adhesion, as well as bone marrow (BM)-resident cells homing and mobilization .
Biochemical Pathways
The binding of CXCL12 to CXCR4 activates various downstream signaling pathways, resulting in a wide range of responses such as intracellular calcium elevation, chemotaxis, gene transcription, cell survival, and proliferation . Studies have also suggested that the expression of CXCR4 by SCLC cells cooperates with integrins that regulate the adhesion of tumor cells to the marrow microenvironment and other sites of high CXCL12 expression, which in turn confers drug resistance and tumor cell growth .
Pharmacokinetics
, it is known that MSX-122 is orally available. It has good tolerability in mice, rats, and monkeys at doses up to 600 mg/kg, and good plasma exposure after oral dosing that is suitable for once per day dosing in monkeys .
Result of Action
MSX-122 has been shown to be a safe and highly effective agent for blocking cancer metastasis and tumor angiogenesis by antagonizing CXCR4 . It has promising anti-cancer properties and is particularly important in treating metastatic cancers .
Safety and Hazards
Orientations Futures
MSX-122 has shown promise in preclinical trials for the treatment of solid tumors . It has been found to block lung metastasis of breast cancer and HNSCC, as well as liver metastasis of uveal melanoma . Future research may focus on further exploring the therapeutic potential of MSX-122 in various types of cancer .
Propriétés
IUPAC Name |
N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXYRKDDXKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Msx-122 | |
CAS RN |
897657-95-3 | |
| Record name | MSX-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-122 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12715 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MSX-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []
A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, MSX-122 aims to inhibit these processes. For example, in mouse models of lung cancer, MSX-122 demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, MSX-122 showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]
A: Unlike other CXCR4 antagonists, MSX-122 is a partial antagonist with a unique pharmacological profile. [] Notably, MSX-122 does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes MSX-122 potentially safer for long-term use in chronic diseases. []
A: MSX-122, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.
A: MSX-122 is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that MSX-122 induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []
A: While preclinical data for MSX-122 appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide](/img/structure/B1684492.png)










